(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol
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Overview
Description
(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol is a complex organic compound with a unique structure It is characterized by its octahydroindenol core, which is substituted with a methyl group and a trimethylhexenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Hydrogenation: The initial step often involves the hydrogenation of an aromatic precursor to form the octahydroindenol core.
Hydroxylation: The final step involves the hydroxylation of the intermediate compound to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the hydrophobic side chain play crucial roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1H-inden-4-ol: Lacks the trimethylhexenyl side chain.
(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
The presence of both the hydroxyl group and the trimethylhexenyl side chain makes (1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol unique. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H34O |
---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
(1R,4S,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17?,18-,19+/m0/s1 |
InChI Key |
NKZXENWRNSFQDO-BXHDBUICSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1(CCC[C@@H]2O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O)C |
Origin of Product |
United States |
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